2-(2-Ethynylphenyl)acetonitrile
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Overview
Description
2-(2-Ethynylphenyl)acetonitrile is an organic compound with the molecular formula C10H7N. It is characterized by the presence of an ethynyl group attached to a phenyl ring, which is further connected to an acetonitrile group. This compound is of interest in various fields of chemistry due to its unique structural features and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Ethynylphenyl)acetonitrile typically involves the reaction of 2-bromoacetophenone with sodium acetylide in the presence of a suitable solvent like dimethyl sulfoxide (DMSO). The reaction proceeds through a nucleophilic substitution mechanism, resulting in the formation of the desired product .
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity.
Chemical Reactions Analysis
Types of Reactions
2-(2-Ethynylphenyl)acetonitrile undergoes various types of chemical reactions, including:
Oxidation: The ethynyl group can be oxidized to form corresponding carbonyl compounds.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The phenyl ring can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst are used.
Substitution: Electrophilic aromatic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products Formed
Oxidation: Formation of carbonyl compounds such as aldehydes and ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted phenyl derivatives.
Scientific Research Applications
2-(2-Ethynylphenyl)acetonitrile has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Investigated for its potential biological activities and interactions with biomolecules.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Industry: Utilized in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(2-Ethynylphenyl)acetonitrile involves its interaction with various molecular targets. The ethynyl group can participate in π-π interactions with aromatic systems, while the nitrile group can act as a hydrogen bond acceptor. These interactions can influence the compound’s reactivity and binding affinity to different targets .
Comparison with Similar Compounds
Similar Compounds
2-Ethynylphenylacetonitrile: Similar in structure but lacks the additional phenyl ring.
1,2-Bis(5-(4-ethynylphenyl)-2-methylthiophen-3-yl)perfluorocyclopentene: A photochromic diarylethene derivative with similar ethynyl groups.
Uniqueness
2-(2-Ethynylphenyl)acetonitrile is unique due to its specific combination of an ethynyl group and a nitrile group attached to a phenyl ring
Properties
CAS No. |
1000512-52-6 |
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Molecular Formula |
C10H7N |
Molecular Weight |
141.17 g/mol |
IUPAC Name |
2-(2-ethynylphenyl)acetonitrile |
InChI |
InChI=1S/C10H7N/c1-2-9-5-3-4-6-10(9)7-8-11/h1,3-6H,7H2 |
InChI Key |
VDVFSYRSXPIWFX-UHFFFAOYSA-N |
Canonical SMILES |
C#CC1=CC=CC=C1CC#N |
Origin of Product |
United States |
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